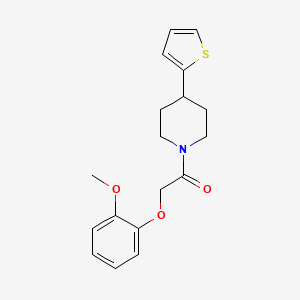
2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system, specifically in the treatment of depression and anxiety disorders.
Scientific Research Applications
Wound Healing Potential
Vinaya et al. (2009) evaluated a series of derivatives for in vivo wound healing activity, demonstrating significant wound healing and increased tensile strength in certain treated groups compared to standard treatments. This suggests the potential application of such compounds in developing wound healing agents (Vinaya et al., 2009).
Synthesis Methodologies
Research into the synthesis of related substances of Iloperidone by Wang Jiangxi (2014) and the synthesis of Arzoxifene by Ji Ya-fei (2011) indicates the importance of these compounds in creating intermediates for pharmaceuticals. These methodologies highlight the compound's role in the quality control and development of therapeutic agents (Wang Jiangxi, 2014); (Ji Ya-fei, 2011).
Antibacterial Activity
Merugu et al. (2010) demonstrated the synthesis and antibacterial activity of isoindoline-1, 3-diones and pyrimidine imines, indicating the potential use of these compounds in combating bacterial infections (Merugu et al., 2010).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, evaluating them for neuroprotective effects in vitro and in vivo. These compounds showed significant potential in protecting against glutamate-induced cell death, suggesting their application in neuroprotective therapies (Zhong et al., 2020).
Electrochemical Synthesis
Nematollahi et al. (2014) explored electrochemical synthesis strategies for creating mono and di-substituted hydroquinone and benzoquinone derivatives, contributing to the development of novel compounds with varied therapeutic potentials (Nematollahi et al., 2014).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-5-2-3-6-16(15)22-13-18(20)19-10-8-14(9-11-19)17-7-4-12-23-17/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVLZDDHEGVXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

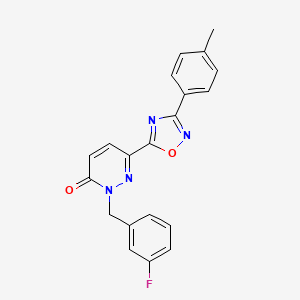
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
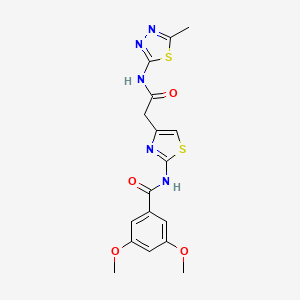
![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)
![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)
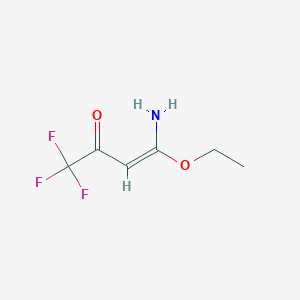
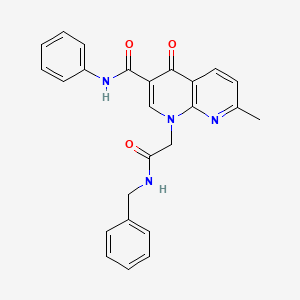
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)
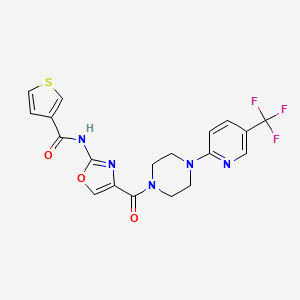
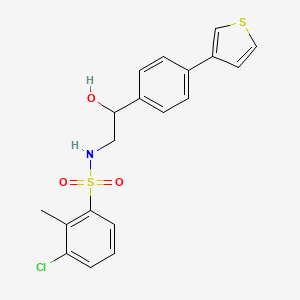
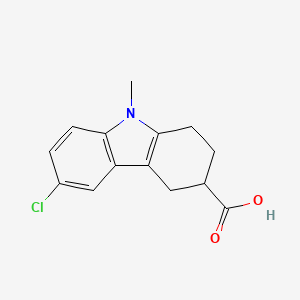
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)